3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the methoxyphenyl and methylphenyl groups. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.
Material Science: Its unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound’s ability to interact with specific enzymes and receptors makes it valuable for studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This leads to apoptosis or programmed cell death, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Uniqueness
3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and material science applications.
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19N3O2/c1-13-6-4-5-7-17(13)18-12-19(25)24-21(22-18)20(14(2)23-24)15-8-10-16(26-3)11-9-15/h4-12,23H,1-3H3 |
InChI Key |
QZAKTOPEAHIKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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